Minoxidil-d10

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

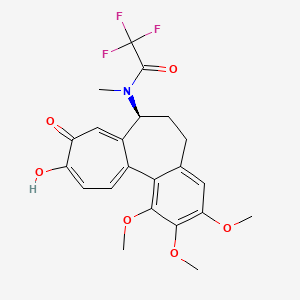

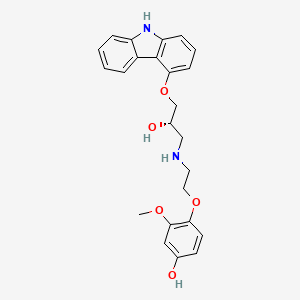

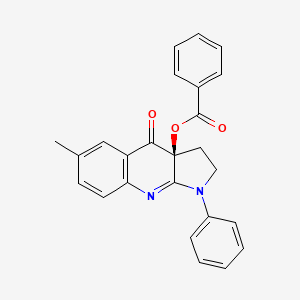

ミノキシジル-d10は、よく知られている降圧薬および発毛促進剤であるミノキシジルの重水素標識誘導体です。重水素標識は、水素原子を水素の安定同位体である重水素で置換することで行われます。 この修飾は主に、ミノキシジルの薬物動態と代謝経路を研究するために科学研究で使用されます .

科学的研究の応用

Minoxidil-d10 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:

Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Minoxidil in the body.

Drug Development: Helps in understanding the interaction of Minoxidil with biological targets.

Analytical Chemistry: Serves as an internal standard in mass spectrometry for the quantification of Minoxidil

作用機序

ミノキシジル-d10は、ミノキシジルと同様に、ATP感受性カリウムチャネル開口薬として作用します。この作用により、細胞膜の過分極が起こり、血管拡張をもたらします。この化合物は、毛髪の成長期を延長することによっても毛髪の成長を促進します。 分子標的には、カリウムチャネルと、細胞外シグナル調節キナーゼ(ERK)およびAkt経路などのさまざまなシグナル伝達経路が含まれます .

類似の化合物との比較

類似の化合物

ナノキシジル: 類似の作用機序を持つ新しい化合物ですが、分子量が小さく、皮膚への浸透性が高くなっています。

フィナステリド: 発毛のために使用されるもう1つの化合物ですが、テストステロンからジヒドロテストステロン(DHT)への変換を阻害することで作用します

独自性

ミノキシジル-d10の独自性は、重水素標識による安定性の向上と、詳細な薬物動態研究を可能にする点にあります。 他の化合物とは異なり、臨床研究と分析研究の両方に役立つ貴重なツールです .

Safety and Hazards

将来の方向性

Minoxidil-d10 is intended for use as an internal standard for the quantification of minoxidil by GC- or LC-mass spectrometry . The development of nanotechnology-based formulations as hair loss therapeutic strategies has been clearly growing, topical MNX delivery by means of these innovative formulations is known to enhance MNX skin permeation and depot formation into hair follicles, allowing for MNX-controlled release, increased MNX skin bioavailability and enhanced therapeutic efficacy with minimal adverse effects .

生化学分析

Biochemical Properties

Minoxidil-d10 functions as an ATP-sensitive potassium channel opener, promoting vasodilation and hair growth. It interacts with various biomolecules, including enzymes such as soybean lipoxygenase, which it inhibits with an IC50 value of 20 μM . The compound also affects the activity of cyclooxygenase 1, increasing prostaglandin E2 production . These interactions highlight this compound’s role in modulating biochemical pathways related to vasodilation and hair growth.

Cellular Effects

This compound influences several cellular processes, particularly in dermal papilla and epithelial cells. It promotes hair growth by stimulating the release of growth factors from adipose-derived stem cells, including chemokine (C-X-C motif) ligand 1, platelet-derived endothelial cell growth factor, and platelet-derived growth factor-C . These growth factors enhance cell proliferation and migration, contributing to the compound’s effectiveness in hair regeneration.

Molecular Mechanism

At the molecular level, this compound exerts its effects by opening ATP-sensitive potassium channels, leading to hyperpolarization of cell membranes . This action reduces peripheral vascular resistance and promotes vasodilation. Additionally, this compound activates extracellular signal-regulated kinase and Akt pathways, preventing cell death and promoting cell survival . The compound also inhibits androgen receptors and enzymes such as steroid 17-alpha-hydroxylase/17,20 lyase and aromatase, affecting hormonal pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound remains stable under various storage conditions, with a shelf life of up to three years at -20°C . Long-term studies have shown that this compound maintains its effectiveness in promoting hair growth and vasodilation over extended periods . Its stability and degradation can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses have been associated with increased hair growth and vasodilation, but also with potential adverse effects such as hypertrichosis and pedal edema . Threshold effects have been observed, with significant improvements in hair growth at doses as low as 5 mg/kg . Higher doses may lead to toxicity and other adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a potassium channel opener and vasodilator. It interacts with enzymes such as cyclooxygenase 1 and soybean lipoxygenase, affecting the production of prostaglandins and other metabolites . The compound’s deuterium labeling allows for precise tracking of its metabolic flux and interactions with various cofactors and enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through both paracellular and transcellular routes . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by factors such as pH and the presence of tight junction modifiers .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the cytoplasm and cell membranes. Its activity is influenced by post-translational modifications and targeting signals that direct it to these compartments . The compound’s localization plays a crucial role in its effectiveness as a vasodilator and hair growth stimulant, as it ensures that it reaches the appropriate sites of action within cells.

準備方法

合成経路と反応条件

ミノキシジル-d10の合成には、ミノキシジルの重水素化が含まれます。このプロセスには通常、ミノキシジルのピペリジン環内の水素原子を重水素と交換することが含まれます。 反応条件には、通常、完全な重水素化を確実にするために、制御された温度と圧力下で重水素化試薬と溶媒を使用することが含まれます .

工業生産方法

ミノキシジル-d10の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、重水素化化合物を処理し、高純度と収率を確保するために特殊な機器を使用することが含まれます。 最終生成物は、通常、クロマトグラフィー技術を使用して精製され、所望の同位体純度が達成されます .

化学反応の分析

反応の種類

ミノキシジル-d10は、次のようなさまざまな化学反応を起こします。

酸化: ミノキシジル-d10は、ミノキシジルN-オキシドを形成するために酸化することができます。

還元: 還元反応は、ミノキシジル-d10を元の形態に戻すことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、ミノキシジルN-オキシドとさまざまなミノキシジル-d10の置換誘導体が含まれます .

科学研究への応用

ミノキシジル-d10は、その安定同位体標識のために、科学研究で広く使用されています。主な用途には、次のようなものがあります。

薬物動態研究: ミノキシジルの体内での代謝経路と分布を追跡するために使用されます。

創薬: ミノキシジルの生物学的標的との相互作用を理解するのに役立ちます。

類似化合物との比較

Similar Compounds

Nanoxidil: A newer compound with a similar mechanism of action but with a lower molecular weight for better skin penetration.

Finasteride: Another compound used for hair growth but works by inhibiting the conversion of testosterone to dihydrotestosterone (DHT)

Uniqueness

Minoxidil-d10’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. Unlike other compounds, it serves as a valuable tool in both clinical and analytical research .

特性

IUPAC Name |

6-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-3-hydroxy-2-iminopyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2/i1D2,2D2,3D2,4D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMGGGWCDYVHOY-YXALHFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=N)N(C(=C2)N)O)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

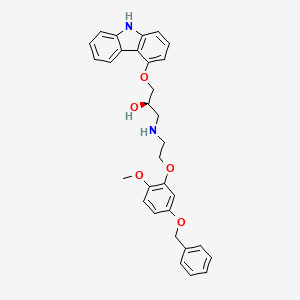

![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)

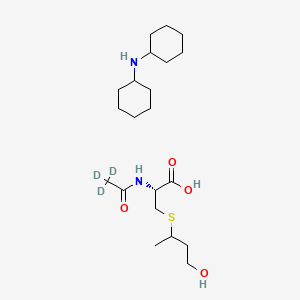

![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid](/img/no-structure.png)